Oxazole Blue is classified as a carbocyanine dye, specifically a monomeric nucleic acid stain. It is derived from the parent compound oxazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Oxazole itself serves as the foundation for various other heterocyclic compounds and is recognized for its weak basicity .
The synthesis of Oxazole Blue involves several chemical pathways that leverage the structural properties of oxazoles. One notable method includes the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another common route is the Fischer oxazole synthesis, where cyanohydrins react with aldehydes to form oxazoles. Other synthetic approaches include reactions involving α-haloketones and formamide or utilizing the Van Leusen reaction with aldehydes and TosMIC .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of solvents like dimethyl sulfoxide (DMSO) is common in these reactions to enhance solubility and facilitate interactions between reactants.
The molecular structure of Oxazole Blue can be described by its chemical formula with a molecular weight of 579 grams per mole. The compound features a carbocyanine backbone that facilitates its fluorescent properties when bound to nucleic acids .
In terms of molecular geometry, Oxazole Blue exhibits a planar structure conducive to effective π-π stacking interactions with nucleic acids, enhancing its binding efficiency and fluorescence upon excitation.
Oxazole Blue participates in various chemical reactions typical of oxazole derivatives. These include electrophilic aromatic substitution at the C5 position and nucleophilic substitutions at the C2 position. The reactivity can be influenced by substituents on the oxazole ring which modulate electron density and steric hindrance .
The dye's interactions with nucleic acids are characterized by strong non-covalent interactions, primarily through hydrogen bonding and π-stacking. This results in significant fluorescence enhancement when bound to DNA or RNA.
The mechanism by which Oxazole Blue stains nucleic acids involves intercalation between base pairs in DNA or RNA structures. Upon binding, the dye undergoes a conformational change that increases its fluorescence intensity. This process allows researchers to visualize dead or fixed cells effectively under fluorescence microscopy .
Fluorescence measurements indicate that Oxazole Blue exhibits a high quantum yield when bound to nucleic acids, making it an effective tool for assessing cell viability in various biological assays.
Oxazole Blue is characterized by its blue color under ultraviolet light due to its strong fluorescence properties. It is supplied as a 1 mM solution in DMSO, which aids in its application in laboratory settings.
The compound is non-cytotoxic, allowing for long-term monitoring of cell viability without affecting cellular integrity. Its weak basicity (with a pKa value around 0.8) influences its solubility and reactivity in biological systems .
Oxazole Blue has significant applications in scientific research, particularly in cell biology and molecular biology. Its primary uses include:
The fluorescence quantum yield (Φ) of oxazole blue derivatives is critically dependent on structural rigidity and electronic modulation. Introducing planar aromatic systems (e.g., naphthalene) reduces non-radiative decay by minimizing molecular vibrations, while electron-donating groups (e.g., N,N-diphenylamino) enhance intramolecular charge transfer (ICT). Studies show that oxazole-naphthalene conjugates achieve Φ values up to 0.88 in solution due to suppressed rotational freedom [8] [4]. Additionally, triazole linkers from click chemistry (e.g., in acridine orange dimers) restrict conformational flexibility, increasing Φ by 40–60% compared to non-rigid analogs [9].
Table 1: Impact of Structural Modifications on Quantum Yield
Modification Type | Example Group | Φ (Solution) | Φ (DNA-Bound) |
---|---|---|---|
Planar Aromatic Extension | Naphthalene | 0.88 | 0.92 |
Electron-Donating Substituent | N,N-Diphenylamino | 0.78 | 0.85 |
Rigid Triazole Linker | 1,2,3-Triazole | 0.82 | 0.91 |
Boron-Containing Unit | Dioxaborolane | 0.75 | 0.83 |
Monomeric probes (e.g., PO-PRO™-1) exhibit moderate DNA affinity (Kd ~ 50–100 nM) due to single-site intercalation. In contrast, dimeric analogs (e.g., POPO™-1) leverage bis-intercalation, achieving Kd values of 20–30 nM [10] [9]. This 2–3× enhancement arises from cooperative binding, where the first intercalation event facilitates the second. However, dimerization induces aggregation-caused quenching (ACQ) in aqueous environments: Unbound POPO™-1 shows near-zero background fluorescence due to intramolecular π-stacking, while monomeric PO-PRO™-1 retains slight residual emission [9] [6]. Upon DNA binding, both classes exhibit >500-fold fluorescence enhancement, but dimers provide superior signal-to-noise ratios in gel electrophoresis (detecting 10 ng DNA vs. 25 ng for monomers) [9].
Boron integration (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) transforms oxazole blue into electron-accepting units that stabilize LUMO orbitals. Density functional theory (DFT) calculations reveal a 0.3–0.5 eV reduction in HOMO-LUMO gaps for boron-oxazole derivatives versus non-boron analogs [7] [9]. This enhances charge-transfer transitions, red-shifting absorption/emission by 15–25 nm (e.g., from 434/457 nm to 450/480 nm) [7]. Boron’s empty p-orbital also facilitates Lewis acid-base interactions with DNA phosphates, improving binding affinity by 30% [9]. However, excessive electron withdrawal lowers Φ due to increased non-radiative decay; optimal performance requires balanced donor-acceptor design [7].
Table 2: Electronic Effects of Boron Substituents
Property | Non-Boron Oxazole | Boron-Oxazole | Change |
---|---|---|---|
HOMO-LUMO Gap (eV) | 3.8 | 3.3 | ↓ 0.5 |
Absorption λmax (nm) | 434 | 450 | ↑ 16 |
Emission λmax (nm) | 457 | 480 | ↑ 23 |
DNA Kd (nM) | 35 | 22 | ↓ 13 |
Solution-phase synthesis relies on stepwise cyclization of linear precursors (e.g., Hantzsch-type reactions for oxazole formation), but suffers from low yields (30–45%) due to purification challenges and intermediate instability [6] [2]. In contrast, solid-phase approaches anchor precursors to resins (e.g., chlorotrityl chloride resin), enabling rapid coupling/cleavage cycles with >85% step efficiency. This method simplifies purification and accommodates automation [6]. For dimeric oxazole blues, click chemistry (CuAAC reaction) on solid supports achieves 70–80% yields by facilitating triazole linker formation without HPLC purification [9]. A comparative study of urukthapelstatin A synthesis confirmed solid-phase superiority, reducing steps from 14 (solution) to 6 while doubling overall yield [6].
Table 3: Synthesis Methodology Comparison
Parameter | Solution-Phase | Solid-Phase | Click Chemistry |
---|---|---|---|
Typical Yield | 30–45% | 70–85% | 75–90% |
Purification Difficulty | High (HPLC needed) | Low (resin wash) | Low (column chromatography) |
Synthesis Time | 7–10 days | 2–3 days | 1–2 days |
Scalability | Limited | High | Moderate |
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